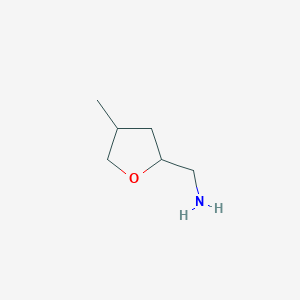![molecular formula C11H19Cl2N3 B3250972 1-[2-(Pyridin-4-yl)ethyl]piperazine dihydrochloride CAS No. 2060040-03-9](/img/structure/B3250972.png)
1-[2-(Pyridin-4-yl)ethyl]piperazine dihydrochloride
Vue d'ensemble
Description
“1-[2-(Pyridin-4-yl)ethyl]piperazine dihydrochloride” is a chemical compound that belongs to a class of selective α2-adrenoceptor antagonists . It shows sympatholytic activity and is also a metabolite of Azaperone .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been reported in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code:1S/C11H17N3.2ClH/c1-4-12-5-2-11(1)3-8-14-9-6-13-7-10-14;;/h1-2,4-5,13H,3,6-10H2;2*1H . The molecular weight of this compound is 264.2 . Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 264.2 .Mécanisme D'action
Target of Action
The primary target of 1-[2-(Pyridin-4-yl)ethyl]piperazine dihydrochloride is the α2-adrenergic receptor . This receptor plays a crucial role in the central nervous system by regulating neurotransmitter release.
Mode of Action
This compound acts as a potent and selective antagonist of the α2-adrenergic receptor . By binding to this receptor, it prevents the normal signaling process, leading to changes in neurotransmitter release.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is slightly harmful to water, suggesting that environmental conditions could impact its stability and action .
Analyse Biochimique
Biochemical Properties
1-[2-(Pyridin-4-yl)ethyl]piperazine dihydrochloride is known to belong to a class of selective α2-adrenoceptor antagonists . This suggests that it may interact with α2-adrenoceptors, a type of G protein-coupled receptor found in various types of cells. The nature of these interactions typically involves the compound binding to the receptor, which can influence the receptor’s activity and modulate various biochemical reactions.
Cellular Effects
As an α2-adrenoceptor antagonist, this compound can influence cell function by modulating the activity of these receptors . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, α2-adrenoceptors are involved in the regulation of neurotransmitter release in the nervous system, so antagonists can affect neuronal communication.
Molecular Mechanism
The molecular mechanism of action of this compound likely involves binding interactions with α2-adrenoceptors . As an antagonist, it may bind to these receptors and prevent their activation by endogenous ligands. This can lead to changes in downstream signaling pathways, potentially influencing gene expression and other cellular processes.
Propriétés
IUPAC Name |
1-(2-pyridin-4-ylethyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-4-12-5-2-11(1)3-8-14-9-6-13-7-10-14;;/h1-2,4-5,13H,3,6-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIFJIXCJUIREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,4-Dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-benzylidene]-thiomorpholin-3-one](/img/structure/B3250893.png)

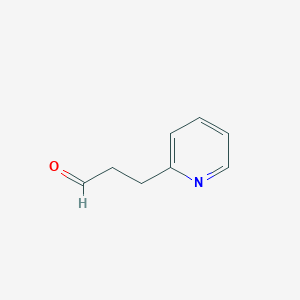
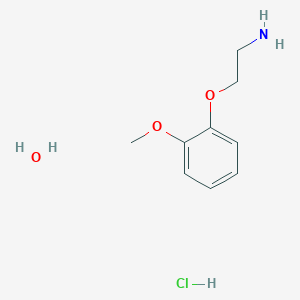

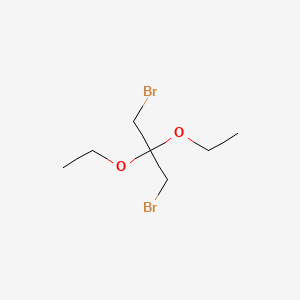
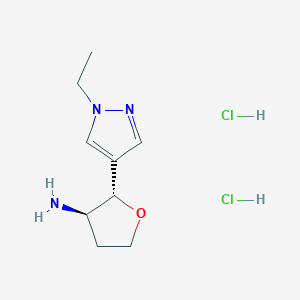
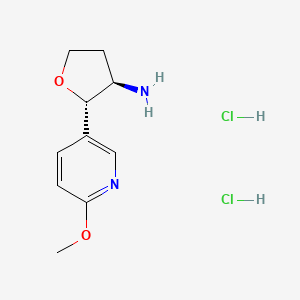
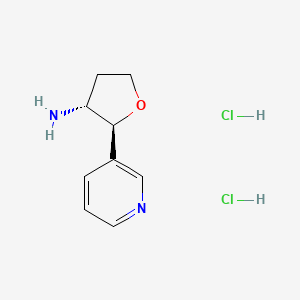
![4-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B3250960.png)

![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B3250971.png)

